molecular formula C13H18ClF3N2O B14791162 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride

Cat. No.: B14791162
M. Wt: 310.74 g/mol
InChI Key: SOGBBPTWYNYKNZ-UHFFFAOYSA-N
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Description

Cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride: is a chemical compound with the molecular formula C13H18ClF3N2O. It is known for its unique structural features, which include a piperazine ring substituted with a trifluoromethoxyphenyl group and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride typically involves the reaction of 3,5-dimethylpiperazine with 4-(trifluoromethoxy)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used as a probe to investigate the binding affinity and specificity of various receptors and enzymes .

Medicine: In medicine, cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-dimethyl-1-(4-methoxyphenyl)piperazine hydrochloride
  • 3,5-dimethyl-1-(4-fluorophenyl)piperazine hydrochloride
  • 3,5-dimethyl-1-(4-chlorophenyl)piperazine hydrochloride

Uniqueness: Cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C13H18ClF3N2O

Molecular Weight

310.74 g/mol

IUPAC Name

3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride

InChI

InChI=1S/C13H17F3N2O.ClH/c1-9-7-18(8-10(2)17-9)11-3-5-12(6-4-11)19-13(14,15)16;/h3-6,9-10,17H,7-8H2,1-2H3;1H

InChI Key

SOGBBPTWYNYKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl

Origin of Product

United States

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